molecular formula C9H6ClFN2 B567611 3-Chloro-8-fluoroquinolin-4-amine CAS No. 1210324-93-8

3-Chloro-8-fluoroquinolin-4-amine

Cat. No.: B567611
CAS No.: 1210324-93-8
M. Wt: 196.609
InChI Key: RRNVEBCPBRJXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-8-fluoroquinolin-4-amine is a quinoline derivative characterized by a chloro substituent at position 3, a fluorine atom at position 8, and an amine group at position 4. The unique substitution pattern of this compound—combining electron-withdrawing groups (Cl and F) with the aromatic quinoline core—may influence its electronic properties, solubility, and biological activity.

Properties

CAS No.

1210324-93-8

Molecular Formula

C9H6ClFN2

Molecular Weight

196.609

IUPAC Name

3-chloro-8-fluoroquinolin-4-amine

InChI

InChI=1S/C9H6ClFN2/c10-6-4-13-9-5(8(6)12)2-1-3-7(9)11/h1-4H,(H2,12,13)

InChI Key

RRNVEBCPBRJXEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)Cl)N

Synonyms

4-Amino-3-chloro-8-fluoroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-Chloro-8-fluoroquinolin-4-amine and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties
This compound Not available C₉H₅ClFN₂ 201.61 (calculated) Cl (C3), F (C8), NH₂ (C4) Hypothesized enhanced electronic effects due to Cl/F synergy
3-Bromo-8-fluoroquinolin-4-amine Not provided C₉H₅BrFN₂ 245.06 Br (C3), F (C8), NH₂ (C4) Larger atomic radius of Br may increase steric hindrance
3,8-Dichloroquinolin-4-amine 1210204-57-1 C₉H₆Cl₂N₂ 213.06 Cl (C3, C8), NH₂ (C4) Increased hydrophobicity vs. fluoro analogs
4-Chloro-8-fluoroquinolin-3-amine 1602166-76-6 C₉H₅ClFN₂ 201.61 Cl (C4), F (C8), NH₂ (C3) Altered dipole due to swapped Cl/NH₂ positions
8-Fluoro-2-methylquinolin-4-amine 288151-34-8 C₁₀H₉FN₂ 176.19 F (C8), CH₃ (C2), NH₂ (C4) Methyl group enhances steric bulk and lipophilicity

Structural and Electronic Effects

  • Conversely, 3,8-Dichloroquinolin-4-amine lacks fluorine but exhibits higher hydrophobicity, which may reduce solubility compared to fluoro-containing analogs .
  • Positional Isomerism: 4-Chloro-8-fluoroquinolin-3-amine demonstrates how shifting the chloro and amine groups (C3 vs. C4) can modify electronic distribution. The amine at C3 may engage in hydrogen bonding differently than at C4, affecting receptor affinity .

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